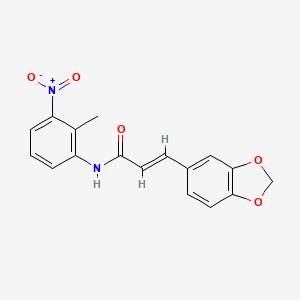
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as BNPPA, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in cell proliferation and an increase in apoptosis. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been shown to induce autophagy, a process that promotes cell survival under stress conditions.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. It inhibits CK2 activity, leading to a decrease in cell proliferation and an increase in apoptosis. It also induces autophagy, a process that promotes cell survival under stress conditions. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab experiments is its potency and specificity towards CK2. It has been shown to be a highly effective inhibitor of CK2 activity both in vitro and in vivo. However, one limitation is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Careful consideration should be given to the concentration and duration of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide treatment in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide in scientific research. One direction is the study of the role of CK2 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been shown to be involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Another direction is the development of more potent and specific CK2 inhibitors based on the structure of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide. This could lead to the development of new therapies for cancer and other diseases. Finally, the use of 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 2-methyl-3-nitroaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a decrease in cell proliferation and an increase in apoptosis. 3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer and is involved in tumor growth and metastasis.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-13(3-2-4-14(11)19(21)22)18-17(20)8-6-12-5-7-15-16(9-12)24-10-23-15/h2-9H,10H2,1H3,(H,18,20)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBYUEKHUNAHSF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(benzylsulfonyl)acetyl]amino}benzamide](/img/structure/B5771361.png)
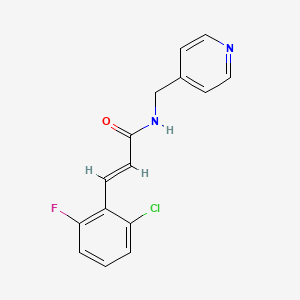
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)
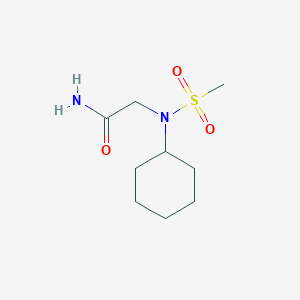
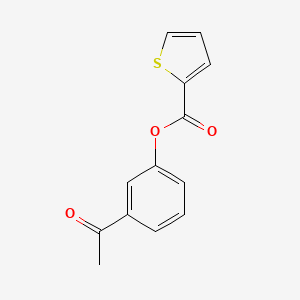
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5771419.png)
![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
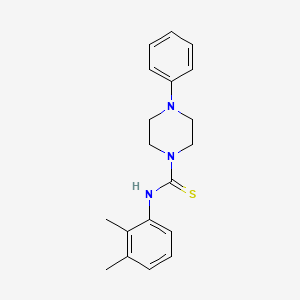
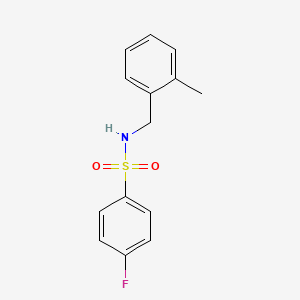
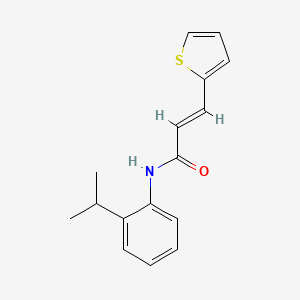
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)
